This compound plays a crucial role in the CO2-mediated formation of chiral carbamates from meso-epoxides via polycarbonate intermediates and amine nucleophiles. This method allows access to a wide range of CO2-based carbamate scaffolds with excellent yields and high enantiomeric excess (up to 99%). Source: ChemicalBook:
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane serves as a key intermediate in the synthesis of gadobinol, a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). Source: TCI America:
This research explores the potential of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, as a meso epoxide, in obtaining optically pure ABT derivatives through Ti(IV)/BINOL catalyzed asymmetric aminolysis. Source: ChemicalBook:
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane is a bicyclic compound characterized by its unique structural framework, which includes three oxygen atoms within a bicyclic system. The molecular formula for this compound is C₇H₁₂O₃, and it has a molecular weight of approximately 144.17 g/mol. The compound appears as a colorless to light yellow liquid with a boiling point of around 86 °C at 15 mmHg . Its structure consists of two methyl groups attached to the fourth carbon of the bicyclic framework, contributing to its distinctive properties.
The synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane can be achieved through various methods, including:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties.
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane has potential applications in various fields:
Several compounds share structural similarities with 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Dioxolane | C₄H₈O₂ | Contains a five-membered ring with two oxygens |
| 1,4-Dioxane | C₄H₈O₂ | Six-membered ring structure |
| 2-Methyl-1,3-dioxolane | C₅H₁₀O₂ | Methyl group on a five-membered dioxole |
| 2-Methyltetrahydrofuran | C₅H₁₀O | Saturated five-membered ring |
Uniqueness: The distinctive feature of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane lies in its bicyclic structure and the presence of three oxygen atoms within that framework. This configuration provides unique chemical reactivity compared to other similar compounds.
The thermodynamic characterization of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane reveals distinctive properties attributed to its unique bicyclic structure with three oxygen atoms. The molecular formula C₇H₁₂O₃ and molecular weight of 144.17 g/mol establish the fundamental identity of this compound [1] [2] [3].
The boiling point of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane exhibits pressure-dependent behavior characteristic of volatile organic compounds. At standard atmospheric pressure (760 mmHg), the compound demonstrates a boiling point of 179.0 ± 20.0°C [3]. Under reduced pressure conditions at 15 mmHg, the boiling point significantly decreases to 86°C [4] [5], indicating strong pressure dependency consistent with the Clausius-Clapeyron relationship.
The vapor pressure characteristics further support this temperature-pressure relationship. At 25°C, the compound exhibits a vapor pressure of 1.3 ± 0.3 mmHg [6], which classifies it as a moderately volatile liquid at room temperature. This vapor pressure value correlates with the observed boiling point depression under reduced pressure conditions.
The phase behavior of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane demonstrates systematic variations with pressure alterations. The substantial boiling point reduction from 179°C at atmospheric pressure to 86°C at 15 mmHg represents a pressure coefficient of approximately -0.12°C/mmHg, indicating moderate intermolecular forces within the liquid phase [1] [4].
The compound maintains liquid phase stability across a wide temperature range, with no documented melting point data available in current literature [3] [7]. This absence of melting point information suggests either low crystallization tendency or supercooling behavior, commonly observed in bicyclic ether compounds with multiple oxygen atoms.
The hydrophilic-lipophilic balance of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane can be quantitatively assessed through its partition coefficient measurements. The logarithm of the octanol-water partition coefficient (LogP) ranges from 0.5367 to 0.58 [8] [9], indicating moderate lipophilicity with slight hydrophilic character.
The topological polar surface area (TPSA) of 30.99 Ų [9] provides additional insight into the compound's polarity profile. This relatively low TPSA value, combined with three hydrogen bond acceptors and zero hydrogen bond donors [9], suggests limited water solubility despite the presence of three oxygen atoms in the molecular structure.
The molecular architecture of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, featuring a rigid bicyclic framework with zero rotatable bonds [9], influences its solvent compatibility patterns. The compound demonstrates preferential dissolution in organic solvents, as evidenced by its use in toluene-based catalytic systems [11].
Water solubility data remains unavailable in current literature sources [12] [13], suggesting limited aqueous solubility consistent with the moderate LogP values. The compound's compatibility with polar aprotic solvents can be inferred from its three ether oxygen atoms, which provide sites for dipolar interactions without hydrogen bonding capabilities.
The infrared spectroscopic profile of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane exhibits characteristic absorption bands attributable to its bicyclic ether structure. The presence of C-O stretching vibrations is expected in the 1000-1300 cm⁻¹ region, typical of ether linkages [14]. The symmetric and asymmetric C-H stretching modes of the methyl groups should appear in the 2800-3000 cm⁻¹ region.
Raman spectroscopy provides complementary vibrational information, particularly useful for characterizing the bicyclic framework. The rigid structure with limited conformational flexibility results in well-defined vibrational modes that can be assigned to specific structural features [14] [15].
Mass spectrometric analysis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane reveals a molecular ion peak at m/z 144, corresponding to the molecular weight of 144.17 g/mol [3] [16]. The fragmentation pattern likely involves initial loss of methyl groups or ring-opening processes characteristic of bicyclic ethers.
Electrospray ionization mass spectrometry (ESI-MS) studies have been employed to investigate the compound's behavior in catalytic systems, providing insights into reaction mechanisms and intermediate formation [11] [17]. The exact mass of 144.078644 [3] enables high-resolution mass spectrometric identification and structural confirmation.
| Property | Value | Conditions |
|---|---|---|
| Molecular Formula | C₇H₁₂O₃ | - |
| Molecular Weight | 144.17 g/mol | - |
| Boiling Point | 179.0 ± 20.0°C | 760 mmHg |
| Boiling Point | 86°C | 15 mmHg |
| Vapor Pressure | 1.3 ± 0.3 mmHg | 25°C |
| Flash Point | 56.4 ± 19.1°C | Standard conditions |
| Density | 1.071 - 1.15 g/cm³ | 20°C |
| Refractive Index | 1.437 - 1.460 | 20°C |
| LogP | 0.5367 - 0.58 | Octanol/water |
| TPSA | 30.99 Ų | - |
| Spectroscopic Method | Data Availability | Key Features |
|---|---|---|
| ¹H NMR | Available | Bicyclic proton signals |
| ¹³C NMR | Available | Characteristic carbon signals |
| IR Spectroscopy | Available | C-O stretching bands |
| Raman Spectroscopy | Available | Vibrational modes |
| Mass Spectrometry | Available | Molecular ion peak at m/z 144 |
| ESI-MS | Available | Fragmentation patterns |
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